

Lerociclib clinical benefit rate CBR

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Compound Focus: Lerociclib

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Trial Design & Patient Population

The data in the table above comes from the **LEONARDA-1 trial** (NCT05054751), a randomized, double-blind, phase III study. Here are the key methodological details [1] [2]:

- **Objective:** To evaluate the efficacy and safety of **lerociclib** plus fulvestrant versus placebo plus fulvestrant in patients with HR+/HER2- locally advanced or metastatic breast cancer.
- **Patient Population:** 275 patients whose disease had relapsed or progressed on prior endocrine therapy. All patients had received at least one prior line of endocrine therapy, and about 70% had not received prior chemotherapy for recurrent/metastatic disease.
- **Treatment Regimen:**
 - **Experimental Arm:** **Lerociclib** 150 mg orally twice daily with food, plus Fulvestrant 500 mg IM on day 1 of each 28-day cycle (with an additional loading dose on day 15 of cycle 1).
 - **Control Arm:** Placebo plus Fulvestrant (same schedule).
- **Primary Endpoint:** Progression-free survival (PFS) assessed by investigators.
- **Key Secondary Endpoints:** Included PFS by Blinded Independent Central Review (BICR), Objective Response Rate (ORR), Clinical Benefit Rate (CBR), and safety.

Safety and Tolerability Profile

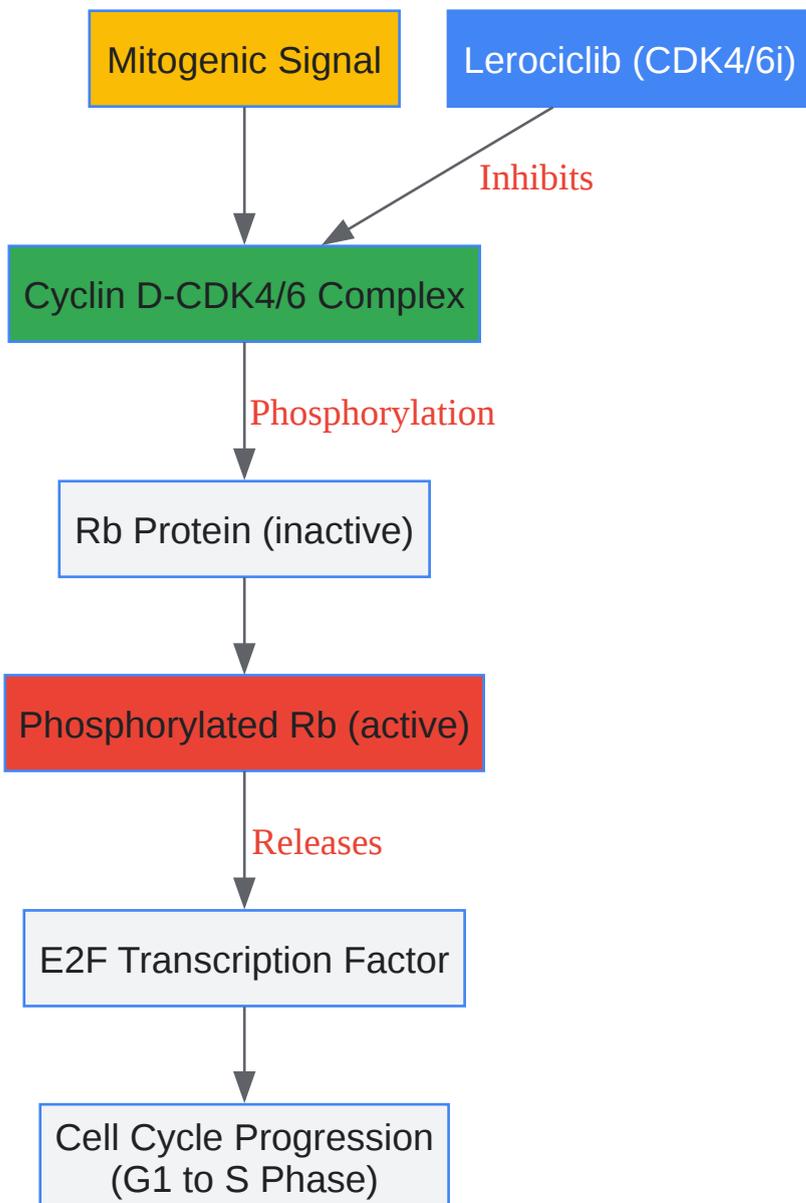
The LEONARDA-1 trial also provided a comprehensive safety analysis. The most common treatment-emergent adverse events (AEs) are summarized below [3]:

Adverse Event (Any Grade)	Lerociclib + Fulvestrant (%)	Placebo + Fulvestrant (%)
Neutropenia	90.5	4.3
Leukopenia	86.9	6.5
Anemia	34.3	10.1
Diarrhea	19.7	3.6
Nausea	17.5	8.0
Adverse Event (Grade 3-4)		
Any Grade 3-4 AE	57.7	15.2
Neutropenia	46.7	Not reported
Leukopenia	23.4	Not reported

- **Key Findings:** The most common AEs with **lerociclib** were hematologic, such as neutropenia and leukopenia. However, the study noted that **lerociclib has displayed a differentiated safety and tolerability profile in previous trials, with low rates of grade 4 neutropenia and gastrointestinal toxicity** [1] [2].
- **Treatment Discontinuation:** No fatal treatment-related AEs occurred in either arm of the LEONARDA-1 trial [3].

Mechanism of Action and Preclinical Data

Lerociclib (GB491) is a highly selective oral CDK4/6 inhibitor. Understanding its mechanism provides context for its clinical efficacy [4] [2].



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- **Preclinical Evidence:** In vitro studies on sarcoma cell lines showed that **levociclib** treatment induced **cell cycle arrest, decreased proliferation, motility, and stemness of sarcoma cells**. It also decreased cell viability in both traditional 2D cultures and 3D bioprinted microtumor models [4].
- **Selectivity:** **Levociclib** is potent against CDK4/cyclin D1 and CDK6/cyclin D3 but has moderate potency against CDK9/cyclin T. This selectivity is investigated for potentially **improved safety and continuous dosing regimens** compared to earlier CDK4/6 inhibitors [4] [2].

Comparative Context with Other CDK4/6 Inhibitors

While no head-to-head trials compare **lerociclib** directly with other CDK4/6 inhibitors, network meta-analyses of approved agents (palbociclib, ribociclib, abemaciclib) provide context [5] [6] [7].

- **Efficacy:** Indirect comparisons suggest **no statistically significant differences in overall survival (OS)** between the three established CDK4/6 inhibitors when combined with endocrine therapy [5] [6].
- **Safety Differences:** Significant differences exist in their safety profiles [5]:
 - **Abemaciclib** is associated with significantly more **GI toxicity (diarrhea)**.
 - **Palbociclib** is associated with significantly more **neutropenia**.
 - **Ribociclib** carries a specific risk of **prolonged QT interval**.
- **Lerociclib's Position:** The developing profile of **lerociclib** suggests robust efficacy comparable to this class, with a potential differentiation of **lower rates of severe neutropenia and GI toxicities**, allowing for continuous dosing [1] [2].

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